molecular formula C13H22BrNO3 B2648525 tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate CAS No. 142573-55-5

tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate

Cat. No.: B2648525
CAS No.: 142573-55-5
M. Wt: 320.227
InChI Key: LRQFEHKKEOQOPY-JYESYGNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a bromopropenyl group, and an oxazolidine ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical research .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be used as precursors for the synthesis of drugs targeting specific enzymes or receptors .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The bromopropenyl group can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of enzyme activity or the inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4R)-4-[(E)-3-chloroprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate
  • tert-Butyl (4R)-4-[(E)-3-iodoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate
  • tert-Butyl (4R)-4-[(E)-3-fluoroprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate

Uniqueness

The uniqueness of tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate lies in its bromopropenyl group, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h6-7,10H,8-9H2,1-5H3/b7-6+/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQFEHKKEOQOPY-VQCYPWCPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C=CCBr)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)/C=C/CBr)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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